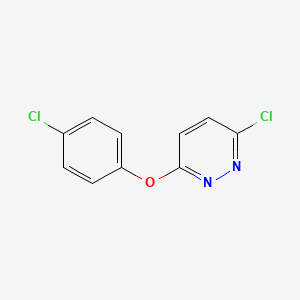

3-Chloro-6-(4-chlorophenoxy)pyridazine

Descripción general

Descripción

3-Chloro-6-(4-chlorophenoxy)pyridazine is a heteroaromatic compound with the molecular formula C10H6Cl2N2O . It has an average mass of 241.073 Da and a monoisotopic mass of 239.985718 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of 3-Chloro-6-(4-chlorophenoxy)pyridazine consists of a pyridazine ring substituted with a chloro group at the 3-position and a chlorophenoxy group at the 6-position . The InChI code for this compound is 1S/C10H6Cl2N2O/c11-7-1-3-8(4-2-7)15-10-6-5-9(12)13-14-10/h1-6H .Chemical Reactions Analysis

While specific chemical reactions involving 3-Chloro-6-(4-chlorophenoxy)pyridazine are not available, pyridazine derivatives have been known to undergo various chemical reactions. For instance, 3-Chloro-6-phenylpyridazine has been investigated by cyclic voltammetry and preparative scale electrolysis .Physical And Chemical Properties Analysis

3-Chloro-6-(4-chlorophenoxy)pyridazine is a white to yellow solid with a melting point of 124-128°C .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

- Triazole Pyridazine Derivatives : Pyridazine derivatives, including those related to 3-Chloro-6-(4-chlorophenoxy)pyridazine, are noted for significant biological properties like anti-tumor and anti-inflammatory activities. These compounds have been synthesized and characterized, with their structures confirmed through various spectral studies and X-ray diffraction techniques. Their theoretical and experimental properties, including molecular interactions and packing strength, have been explored (Sallam et al., 2021).

Chemical Reactivity and Compound Formation

- Intramolecular Cycloaddition : Studies have shown that heating 3-chloro-6-(2-allylphenoxy) pyridazine can lead to novel intramolecular cycloaddition reactions. This process is significant in the formation of various chemical structures and demonstrates the reactivity and versatility of pyridazine derivatives (Jojima, Takeshiba, & Konotsune, 1972).

Pharmacological Investigations

- Pharmacological Properties : Some pyridazines substituted in the 3- and 6-position, including compounds related to 3-Chloro-6-(4-chlorophenoxy)pyridazine, have been explored for pharmacological properties. Notably, certain dialkoxy-pyridazines exhibit anticonvulsive properties, while others are similar to blood pressure-lowering drugs (Druey et al., 1954).

Surface Protection and Corrosion Inhibition

- Surface Protection in Mild Steel : Some pyridazine derivatives, including 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, have been tested for their potential in protecting mild steel surfaces and inhibiting corrosion. Theoretical and experimental studies indicate these compounds' effectiveness in forming protective films on steel surfaces (Olasunkanmi et al., 2018).

Agricultural Applications

- Herbicidal Activity : Research on pyridazyl ethers, closely related to 3-Chloro-6-(4-chlorophenoxy)pyridazine, has demonstrated significant herbicidal activity. Some compounds were notably effective in pre-emergence tests against radish and millet, highlighting their potential in agricultural applications (Tamura & Jojima, 1963).

Antioxidant Activity

- Antioxidant Properties : Pyridazine nuclei, including 6-chloro-3-[(4-methylphenoxy) methyl] [1,2,4] triazolo[4,3-b]pyridazine, have been explored for their antioxidant properties. These studies involve structural analysis, theoretical calculations, and molecular docking studies to understand their chemical reactivity and potential benefits (Sallam et al., 2021).

Safety and Hazards

The safety information for 3-Chloro-6-(4-chlorophenoxy)pyridazine indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes eye irritation (H320), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: calling a poison center or doctor if you feel unwell (P301+P312) .

Mecanismo De Acción

Target of Action

Pyridazinones are known to interact with a wide range of targets due to their versatile structure. The specific target of “3-Chloro-6-(4-chlorophenoxy)pyridazine” would depend on its specific structure and functional groups .

Mode of Action

The mode of action of pyridazinones can vary widely based on their specific structure and the target they interact with. They can act as inhibitors, activators, or modulators of their target proteins .

Biochemical Pathways

Pyridazinones can affect various biochemical pathways depending on their specific targets. They have been found to exhibit a wide range of pharmacological activities .

Pharmacokinetics

The pharmacokinetic properties of pyridazinones in general can be influenced by factors such as their chemical structure, formulation, route of administration, and individual patient characteristics .

Result of Action

The molecular and cellular effects of “3-Chloro-6-(4-chlorophenoxy)pyridazine” would depend on its specific targets and mode of action. Pyridazinones have been found to have a wide range of effects, including antimicrobial, antitubercular, analgesic, anti-inflammatory, antidiabetic, antihypertensive, anticancer, and many other properties .

Action Environment

The action, efficacy, and stability of “3-Chloro-6-(4-chlorophenoxy)pyridazine” can be influenced by various environmental factors such as pH, temperature, presence of other substances, and individual patient characteristics .

Propiedades

IUPAC Name |

3-chloro-6-(4-chlorophenoxy)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O/c11-7-1-3-8(4-2-7)15-10-6-5-9(12)13-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBHIQSRSKWRQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NN=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444423 | |

| Record name | 3-chloro-6-(4-chlorophenoxy)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-6-(4-chlorophenoxy)pyridazine | |

CAS RN |

69025-13-4 | |

| Record name | 3-chloro-6-(4-chlorophenoxy)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

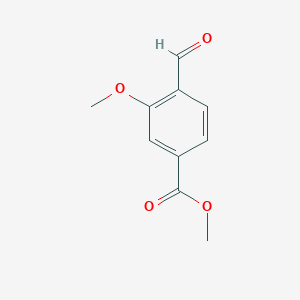

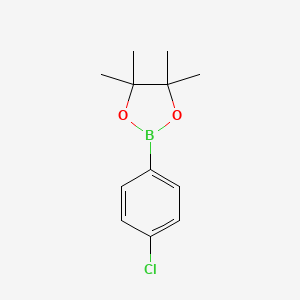

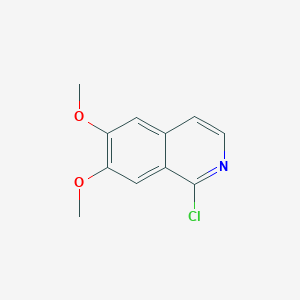

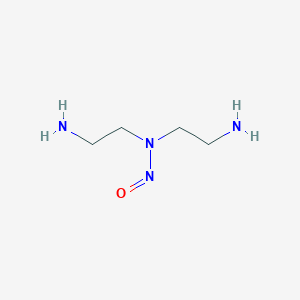

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

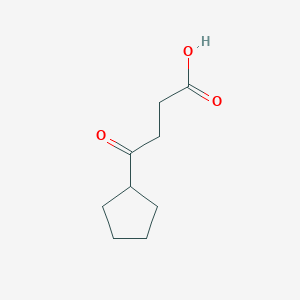

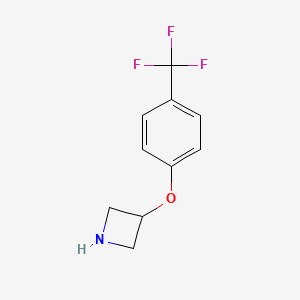

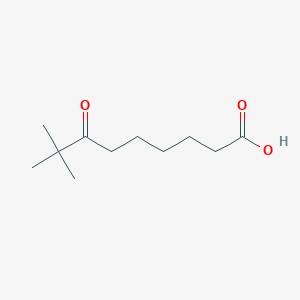

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-Cyano-4-methyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-YL]-acetamide](/img/structure/B1354744.png)